molecular formula C18H22O4 B14573910 1,1'-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) CAS No. 61732-73-8

1,1'-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene)

Cat. No.: B14573910
CAS No.: 61732-73-8
M. Wt: 302.4 g/mol
InChI Key: KOHNSMSXNKFLHL-UHFFFAOYSA-N
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Description

1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) is an organic compound with a complex structure that includes two methoxybenzene groups connected by a dimethoxyethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and anhydrous tetrahydrofuran (THF). The mixture is cooled to 0°C, and titanium tetrachloride (TiCl4) is added. The reaction is then heated to reflux and stirred for several hours. After cooling, the reaction mixture is quenched with aqueous hydrochloric acid and extracted with dichloromethane. The organic phase is dried and purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2,2-Dimethoxyethane-1,1-diyl)bis(4-methoxybenzene) is unique due to its specific combination of methoxy groups and the dimethoxyethane bridge, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

61732-73-8

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

1-[2,2-dimethoxy-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene

InChI

InChI=1S/C18H22O4/c1-19-15-9-5-13(6-10-15)17(18(21-3)22-4)14-7-11-16(20-2)12-8-14/h5-12,17-18H,1-4H3

InChI Key

KOHNSMSXNKFLHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(OC)OC

Origin of Product

United States

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